

Molecular structure of 6-(Bromomethyl)quinoline hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1524749

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **6-(Bromomethyl)quinoline Hydrobromide**

This guide offers a comprehensive exploration of **6-(Bromomethyl)quinoline hydrobromide**, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will dissect its molecular architecture, spectroscopic signature, and synthetic pathways, providing the field-proven insights necessary for its effective application.

Introduction: The Quinoline Scaffold in Modern Science

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, from classic antimalarials like quinine to modern targeted cancer therapies.^{[2][3]} Quinoline derivatives are integral to a significant number of FDA-approved drugs, highlighting their therapeutic versatility.^[2]

Within this important class of compounds, **6-(Bromomethyl)quinoline hydrobromide** serves as a highly versatile building block. Its utility stems from the reactive bromomethyl group, which allows for the strategic introduction of the quinoline moiety into larger, more complex molecules. This guide provides an in-depth analysis of its structure, properties, and handling, grounded in established chemical principles and experimental data.

Molecular Identity and Physicochemical Characteristics

6-(Bromomethyl)quinoline hydrobromide is the hydrobromide salt of its parent compound, 6-(Bromomethyl)quinoline.^[4] The salt form is often preferred in laboratory settings as it can enhance the compound's stability, crystallinity, and solubility in certain solvents compared to the free base.^[4]

Core Properties

A summary of the fundamental properties of **6-(Bromomethyl)quinoline hydrobromide** is presented below.

Property	Value	Source(s)
CAS Number	103030-25-7	[5][6][7]
Molecular Formula	$C_{10}H_9Br_2N$ (or $C_{10}H_8BrN \cdot HBr$)	[4][5][6]
Molecular Weight	~302.99 g/mol	[6][8][9]
IUPAC Name	6-(bromomethyl)quinoline;hydrobromide	[5][6][7]
Physical State	Solid	[7]
Purity	Typically ≥95-98%	[5][7][9]

Structural Analysis

The molecule's architecture consists of three key components:

- The Quinoline Core: A planar, aromatic bicyclic system that is the foundation of the molecule's chemical personality and biological activity.
- The Bromomethyl Group (-CH₂Br): Attached at the 6-position of the quinoline ring, this group is the primary site of reactivity. The carbon-bromine bond is polarized, rendering the

methylene carbon electrophilic and susceptible to nucleophilic attack. This functional group is the key to the molecule's utility as a synthetic intermediate.

- The Hydrobromide Salt: The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with a bromide anion (Br^-). This salt formation influences the molecule's overall physical properties.

While specific X-ray crystallography data for **6-(Bromomethyl)quinoline hydrobromide** was not available in the consulted resources, the geometry of the quinoline ring system is known to be approximately planar.^[10] The C-Br and C-H bonds of the bromomethyl group would be expected to project out of this plane.

Synthesis and Mechanistic Rationale

The preparation of **6-(Bromomethyl)quinoline hydrobromide** is a two-step process starting from 6-methylquinoline. The chosen methodology highlights a common and effective strategy in organic synthesis: selective functionalization via a radical pathway.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 6-methylquinoline to its hydrobromide salt.

Step 1: Radical Bromination of 6-Methylquinoline

The most common and efficient method for synthesizing the free base, 6-(Bromomethyl)quinoline, involves the radical bromination of 6-methylquinoline.^{[4][11]}

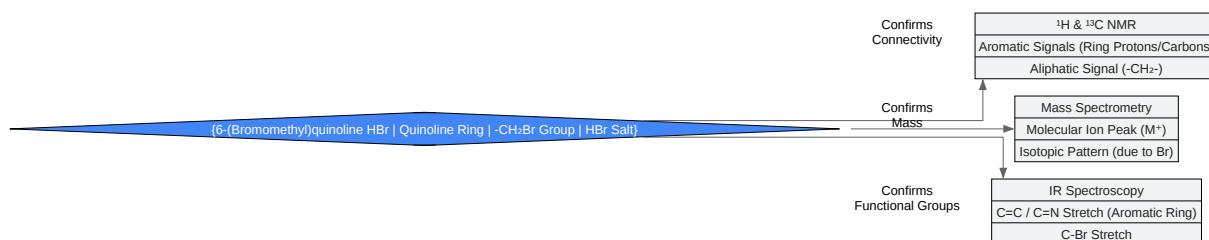
- Causality and Experimental Choice: This reaction selectively targets the methyl group because the benzylic C-H bonds are significantly weaker than the aromatic C-H bonds of the quinoline ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a bromine radical from N-bromosuccinimide (NBS). This bromine

radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical intermediate readily reacts with another molecule of NBS to form the desired product and propagate the radical chain reaction. This approach prevents unwanted bromination of the electron-rich aromatic ring.

Generalized Experimental Protocol:

- To a solution of 6-methylquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).[\[11\]](#)
- Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).[\[11\]](#)
- After completion, cool the reaction mixture and filter to remove the succinimide byproduct.[\[11\]](#)
- Concentrate the filtrate under reduced pressure.[\[11\]](#)
- Purify the crude product, typically by recrystallization or column chromatography, to yield pure 6-(Bromomethyl)quinoline.[\[11\]](#)

Step 2: Hydrobromide Salt Formation


The purified free base is then converted to its hydrobromide salt.

Generalized Experimental Protocol:

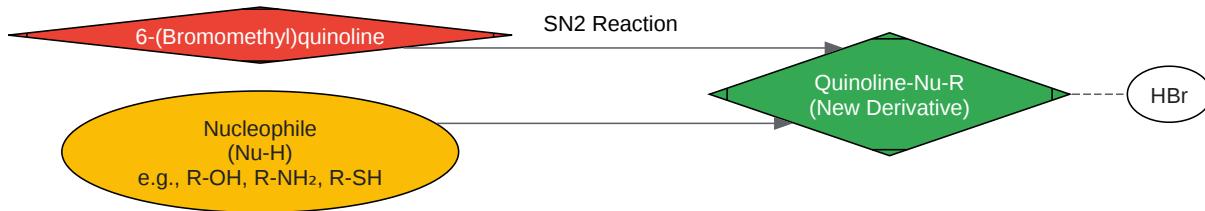
- Dissolve the 6-(Bromomethyl)quinoline free base in a suitable organic solvent.
- Add a solution of hydrobromic acid (HBr), either aqueous or in a solvent like acetic acid, to the mixture.
- The hydrobromide salt will typically precipitate out of the solution.
- Collect the solid product by filtration, wash with a cold solvent to remove any excess acid, and dry under vacuum.

Spectroscopic Confirmation of Structure

The identity and purity of **6-(Bromomethyl)quinoline hydrobromide** are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and spectroscopic data.


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two methylene protons (-CH₂Br) in the aliphatic region (typically ~4.5-5.0 ppm). The aromatic region (typically ~7.0-9.0 ppm) would display a complex pattern of doublets and multiplets corresponding to the six protons on the quinoline ring.[12][13]
 - ¹³C NMR: The carbon NMR spectrum would show ten distinct signals. One signal would be in the aliphatic region for the -CH₂Br carbon, while the other nine would appear in the aromatic region, corresponding to the carbons of the quinoline core.[12]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the cation (the protonated 6-(bromomethyl)quinoline).[14] A key feature in the mass spectrum would be a distinctive isotopic pattern for bromine-containing fragments. Natural bromine consists of

two isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance, leading to characteristic M+ and M+2 peaks of similar intensity.[14]

- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include C-H stretching from the aromatic ring, C=C and C=N stretching vibrations characteristic of the quinoline scaffold, and a C-Br stretching vibration at lower wavenumbers.[14]

Reactivity and Application in Drug Discovery

The synthetic value of **6-(Bromomethyl)quinoline hydrobromide** lies in the reactivity of its bromomethyl group.

[Click to download full resolution via product page](#)

Caption: General nucleophilic substitution reaction utilizing the title compound.

The C-Br bond is readily cleaved in the presence of a nucleophile, making the compound an excellent alkylating agent for a wide range of substrates, including amines, alcohols, thiols, and carbanions. This allows for the covalent attachment of the quinoline scaffold to other pharmacophores or molecular frameworks, a common strategy in the synthesis of novel drug candidates.[4] Given the prevalence of the quinoline core in therapeutics for cancer and infectious diseases, this building block is invaluable for generating libraries of new compounds for biological screening.[3][15]

Safety and Handling

As with any reactive chemical, proper handling of **6-(Bromomethyl)quinoline hydrobromide** is essential.

- Hazards: The compound is classified as harmful if swallowed and is known to cause skin and eye irritation. It may also cause respiratory irritation.[7]
- Precautions:
 - Always handle in a well-ventilated area or a chemical fume hood.[7][16]
 - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]
 - Avoid inhalation of dust and direct contact with skin and eyes.[16]
 - Store in a tightly closed container in a cool, dry place.[17][18]

Conclusion

6-(Bromomethyl)quinoline hydrobromide is a foundational building block for chemical synthesis and pharmaceutical research. Its molecular structure, characterized by a reactive bromomethyl handle on a privileged quinoline scaffold, provides a direct route for creating novel and complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the pursuit of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
4. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]

- 5. 6-(Bromomethyl)quinoline hydrobromide 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- To cite this document: BenchChem. [Molecular structure of 6-(Bromomethyl)quinoline hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524749#molecular-structure-of-6-bromomethyl-quinoline-hydrobromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com